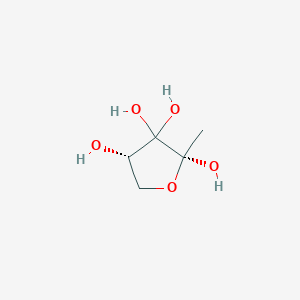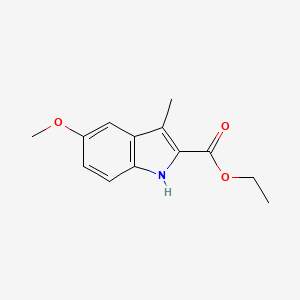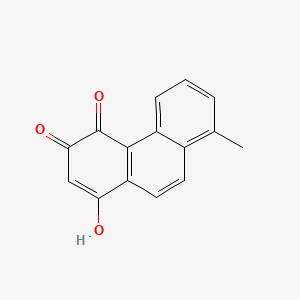
Cyclo-(L-arginine-L-proline) inhibitor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo-(L-arginine-L-proline) inhibitor is a natural product found in Streptomyces nigra, Axinella vaceleti, and Pseudomonas with data available.
Applications De Recherche Scientifique
Cell-Penetrating Peptides
Cyclic peptides, including those containing a d-Pro-l-Pro motif, have shown potential in binding to challenging targets such as proteins involved in protein-protein interactions. These peptides can penetrate cell membranes effectively, allowing for the delivery of biological cargos into cells. This approach is illustrated by the discovery of a cell-permeable cyclic peptidyl inhibitor against the Grb2 SH2 domain, demonstrating the potential of cyclic peptides in intracellular target engagement and drug delivery (Wen et al., 2020).
Proline Mimetics in Inhibitor Design
The exploration of proline mimetics, such as the cyclopent-2-enecarbonyl group, has been valuable in the development of prolyl oligopeptidase (POP) inhibitors. This approach is particularly beneficial for increasing the lipophilicity of inhibitors, enhancing their efficacy (Jarho et al., 2004).
Biosynthesis of L-Proline
Research on the efficient biosynthesis of L-proline, a significant amino acid in various industries, has led to the development of methods to improve L-proline production from L-arginine. This involves optimizing enzymes and regulatory systems in specific bacterial strains for higher yield and efficiency (Long et al., 2020).
Development of Novel Inhibitors
The inclusion of proline and arginine residues in cyclic peptides has been instrumental in creating novel inhibitors for various biological targets. These include the development of arginine-glycine-aspartate-based integrin binders and thrombin inhibitors, illustrating the versatility of cyclic peptides in drug design (Zanardi et al., 2008); (Thorstensson et al., 2003).
Proline and Arginine in Modulating Proteasome Activity
Proline- and arginine-rich peptides have been identified as allosteric modulators of proteasome activity. These peptides can both inhibit and activate proteasome, demonstrating their potential in regulating cellular protein degradation processes (Giżyńska et al., 2018).
Induction of Systemic Disease Resistance
Cyclic dipeptides, including those with proline residues, have shown capability in inducing defense responses and systemic resistance in plants. This suggests their potential use in agriculture for disease control and improving crop resilience (Wu et al., 2017).
Propriétés
Nom du produit |
Cyclo-(L-arginine-L-proline) inhibitor |
|---|---|
Formule moléculaire |
C11H19N5O2 |
Poids moléculaire |
253.3 g/mol |
Nom IUPAC |
2-[3-[(3S,8aS)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-3-yl]propyl]guanidine |
InChI |
InChI=1S/C11H19N5O2/c12-11(13)14-5-1-3-7-10(18)16-6-2-4-8(16)9(17)15-7/h7-8H,1-6H2,(H,15,17)(H4,12,13,14)/t7-,8-/m0/s1 |
Clé InChI |
ZRJHYOXNWCMGMW-YUMQZZPRSA-N |
SMILES isomérique |
C1C[C@H]2C(=O)N[C@H](C(=O)N2C1)CCCN=C(N)N |
SMILES |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
SMILES canonique |
C1CC2C(=O)NC(C(=O)N2C1)CCCN=C(N)N |
Synonymes |
CI 4 CI-4 cyclo(Arg-Pro) cyclo(arginyl-prolyl) cyclo(L-Arg-D-Pro) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



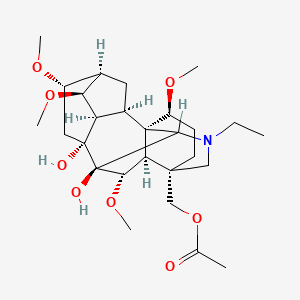


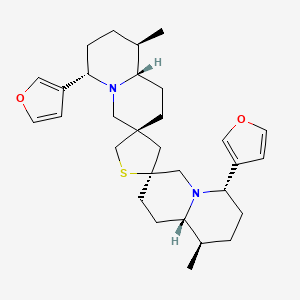
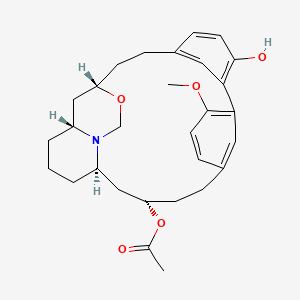

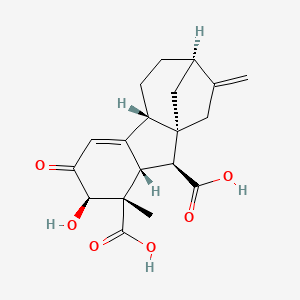

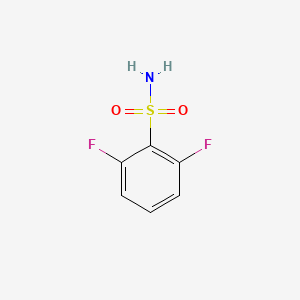
![[2-Amino-3-(4-hydroxy-phenyl)-propionylamino]-(1,3,4,5-tetrahydroxy-4-hydroxymethyl-piperidin-2-YL)-acetic acid](/img/structure/B1200100.png)
